Methyl 3-(3-pyridyl)propionate
Description
Historical Context of Pyridine-Containing Compounds in Organic Synthesis
Pyridine (B92270), a heterocyclic aromatic compound, was first isolated from coal tar in the 19th century. openaccessjournals.com This discovery marked a pivotal moment in organic chemistry. openaccessjournals.com Structurally similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom, pyridine exhibits unique electronic properties and reactivity that have made its derivatives a cornerstone of synthetic chemistry. numberanalytics.comnumberanalytics.com
Early synthetic methods for pyridine derivatives, such as the Hantzsch synthesis developed in 1881 and the Chichibabin synthesis reported in 1924, enabled chemists to construct the pyridine ring from simpler acyclic precursors. numberanalytics.comwikipedia.org These classical methods, often involving the condensation of aldehydes, ketones, and ammonia, paved the way for the production of a wide array of substituted pyridines. numberanalytics.comwikipedia.org The versatility of pyridine and its derivatives established them as crucial components in the synthesis of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnumberanalytics.com
Significance of Propionate (B1217596) Esters in Contemporary Chemical Methodologies
Propionate esters are a class of organic compounds derived from propionic acid. wikipedia.org These esters, including methyl propionate, are characterized by their often pleasant, fruity odors and are utilized as flavoring agents and in the fragrance industry. wikipedia.orgfiveable.me Beyond their sensory properties, propionate esters are significant intermediates in various chemical syntheses. wikipedia.org
In modern chemical methodologies, propionate esters serve as precursors in the production of polymers, such as cellulose-acetate-propionate, a useful thermoplastic. wikipedia.org They are also employed in the synthesis of pharmaceuticals and pesticides. wikipedia.org The ester functional group is structurally flexible and can undergo various transformations, such as hydrolysis and transesterification, making it a versatile handle in the construction of complex molecules. fiveable.mewikipedia.org The synthesis of propionate esters can be achieved through methods like the carbonylation of alkenes, a commercially important process. wikipedia.org For instance, the reaction of ethylene (B1197577) with carbon monoxide and an alcohol produces propionate esters. wikipedia.org
Current Research Landscape and Emerging Areas for Methyl 3-(3-pyridyl)propionate
This compound is primarily utilized as a key intermediate in the synthesis of pharmacologically active compounds. Its structure is incorporated into larger molecules designed to interact with specific biological targets.
Detailed research findings indicate its role as a crucial starting material. For example, Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a closely related derivative, is a key starting material for synthesizing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (GP IIb/IIIa). researchgate.net This highlights the importance of the 3-(3-pyridyl)propionate scaffold in developing antithrombotic agents. researchgate.net
Furthermore, research has shown that intermediates derived from this compound are used in the synthesis of direct thrombin inhibitors like dabigatran. tcichemicals.com The compound and its derivatives are also subjects of study in biocatalysis. For instance, new bacterial alcohol dehydrogenases have been identified for the enantioselective reduction of related ketoesters, such as methyl 3-keto-3-(3'-pyridyl)-propionate, which is crucial for producing chiral building blocks for pharmaceuticals. nih.gov
The synthesis of derivatives of this compound itself is an active area of research. For example, methods have been developed for the production of 2-formyl-3-(6-methyl-3-pyridyl)-propionic acid ethyl ester from the corresponding propionic acid ester, which is then used as an intermediate for various chemicals, including pharmaceuticals and agrochemicals. prepchem.comontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-pyridin-3-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRRQPZYIYAPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438138 | |
| Record name | Methyl 3-(3-pyridyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84199-98-4 | |
| Record name | Methyl 3-(3-pyridyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(pyridin-3-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Process Development for Methyl 3 3 Pyridyl Propionate
Strategies for Ester Bond Formation
The creation of the methyl ester group is a fundamental step in the synthesis of methyl 3-(3-pyridyl)propionate. This is typically achieved either by direct reaction of the corresponding carboxylic acid or by converting a different ester into the desired methyl ester.
Direct Esterification and Transesterification Pathways
Direct esterification is a straightforward and widely used method for producing esters. This process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, this involves reacting 3-(3-pyridyl)propionic acid with methanol (B129727).
Direct Esterification: The reaction is typically catalyzed by strong mineral acids such as sulfuric acid or by solid acid catalysts. The process is reversible, and to drive the equilibrium towards the product, an excess of methanol is often used, or the water formed during the reaction is removed. uctm.eduresearchgate.net Kinetic studies on the esterification of propionic acid with methanol have been performed using various catalysts, including fibrous polymer-supported sulphonic acid and conventional resins like Amberlyst 15, to optimize reaction conditions such as temperature and molar ratios of reactants. researchgate.netabo.fi
| Reaction | Reactants | Catalyst | Key Conditions |
| Direct Esterification | 3-(3-pyridyl)propionic acid, Methanol | Sulfuric Acid, Solid Acid Catalysts | Excess methanol, removal of water, elevated temperature. uctm.eduresearchgate.net |
| Transesterification | Other alkyl 3-(3-pyridyl)propionates, Methanol | Acid or Base Catalysts (e.g., NaOH, KOH) | Excess methanol, specific temperature ranges to maximize yield. nih.govmdpi.com |
Transesterification: Transesterification, or alcoholysis, is another viable pathway where an existing ester is converted into a different ester by reaction with an alcohol. nih.gov In this context, an alkyl ester of 3-(3-pyridyl)propionic acid (e.g., the ethyl or butyl ester) can be reacted with an excess of methanol in the presence of an acid or base catalyst to yield this compound. mdpi.comresearchgate.net This process is a sequence of reversible reactions, and factors like the alcohol-to-oil molar ratio, catalyst type, and temperature significantly affect the yield. nih.govmdpi.com
Utilization of Carboxylic Acid Precursors and Derivatization
To overcome the equilibrium limitations of direct esterification, 3-(3-pyridyl)propionic acid can be first converted into a more reactive derivative. This activated intermediate then readily reacts with methanol to form the final ester, often under milder conditions and with higher yields.
A common strategy is the conversion of the carboxylic acid to an acyl chloride. organic-chemistry.org Reacting 3-(3-pyridyl)propionic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride produces 3-(3-pyridyl)propionyl chloride. orgsyn.orgreddit.com This highly electrophilic acid chloride can then be treated with methanol, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, to yield this compound. nih.gov
| Precursor | Activating Reagent | Intermediate | Final Reaction |
| 3-(3-pyridyl)propionic acid | Thionyl chloride (SOCl₂) | 3-(3-pyridyl)propionyl chloride | Reaction with methanol and a base. orgsyn.orgnih.gov |
| 3-(3-pyridyl)propionic acid | Carbodiimides (e.g., DCC, EDC) | Activated ester intermediate | Reaction with methanol, often with a catalyst like DMAP. |
Introduction of the 3-Pyridyl Moiety
Attaching the pyridine ring at the C-3 position of the propionate (B1217596) backbone is the other critical challenge in the synthesis. Methodologies for this transformation range from conjugate additions to advanced transition-metal-catalyzed reactions.
Michael Addition Reactions to Propionic Acid Derivatives
The Michael addition, or conjugate 1,4-addition, provides a powerful method for C-C or C-N bond formation. nih.gov In the context of synthesizing this compound, an aza-Michael addition is employed. This involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net
Specifically, a suitable pyridine-based nucleophile can be added to methyl acrylate. While pyridine itself is not typically used as the primary nucleophile in this context, derivatives like aminopyridines can react with acrylate esters. rsc.orgrsc.org For example, a reaction analogous to the addition of an amine to methyl acrylate can form the C-N bond, which can then be followed by further transformations to yield the target structure. The reaction can be performed with or without a catalyst, although catalysts are often used to improve reaction rates and yields. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. These methods can be adapted to connect a pyridine ring with a three-carbon propionate chain.
One highly efficient approach is the hydrocarboxyalkylation of a vinylpyridine. A patented process describes the reaction of 3-vinylpyridine with carbon monoxide and methanol under homogeneous catalytic conditions using a palladium compound. This method directly forms a mixture of this compound and its 2-isomer, with a high proportion of the desired 3-isomer.
Other cross-coupling strategies, such as the Suzuki or Heck reactions, can also be envisioned. mdpi.comacs.org For instance, a Suzuki coupling could involve the reaction of a 3-pyridylboronic acid derivative with a suitable propionate synthon, such as methyl 3-bromopropionate, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govrsc.org
| Coupling Method | Pyridine Precursor | Propionate Precursor | Catalyst System |
| Hydrocarboxyalkylation | 3-Vinylpyridine | Carbon Monoxide, Methanol | Palladium compound (e.g., PdCl₂(dppf)) |
| Suzuki Coupling | 3-Pyridylboronic acid | Methyl 3-halopropionate | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Heck Reaction | 3-Halopyridine | Methyl acrylate | Pd catalyst, Base |
C-H Activation and Borylation Strategies
Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic compounds like pyridine. beilstein-journals.orgnih.gov However, achieving regioselectivity can be challenging due to the presence of multiple C-H bonds and the electronic nature of the pyridine ring. researchgate.net Functionalization at the C-3 (meta) position is particularly difficult compared to the more electronically favored C-2 and C-4 positions. nih.govresearchgate.net
A prominent two-step strategy involves the iridium-catalyzed C-H borylation of the pyridine ring. umich.edursc.orgresearchgate.net This reaction installs a boronic ester group onto the pyridine, which can then participate in subsequent cross-coupling reactions. While pyridine itself can be a challenging substrate for borylation, often leading to mixtures of products, the use of specific ligands or directing groups can steer the borylation to the C-3 position. rsc.orgacs.org For example, iridium catalysts with specially designed bipyridine ligands bearing a Lewis acid moiety have been shown to direct borylation to the C-3 position. acs.org
Once 3-pyridylboronic acid pinacol ester is formed, it can be readily coupled with a partner like methyl 3-bromopropionate via a palladium-catalyzed Suzuki cross-coupling reaction to furnish the final product, this compound. acs.orgnih.gov This C-H activation/borylation sequence represents a modern and versatile approach to accessing meta-substituted pyridines. nih.gov
Multi-Component Reaction Sequences
A notable multi-component approach for the synthesis of pyridylacetic acid derivatives, which are structurally related to this compound, involves the reaction of pyridine-N-oxides, Meldrum's acid derivatives, and a nucleophile. acs.orgresearchgate.netresearchgate.net This method capitalizes on the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles to substitute activated pyridine-N-oxides and subsequently as electrophiles for ring-opening and decarboxylation by a range of nucleophiles. acs.orgresearchgate.netresearchgate.net
The process begins with the activation of a pyridine-N-oxide, which then undergoes nucleophilic substitution by a Meldrum's acid derivative. acs.orgresearchgate.net The resulting intermediate can then react with various nucleophiles, leading to ring-opening and decarboxylation to yield the final substituted pyridylacetic acid derivative. acs.orgresearchgate.net This three-component strategy has been shown to be effective for a variety of substituted pyridine-N-oxides and Meldrum's acid derivatives. acs.orgresearchgate.net
For instance, the reaction of pyridine-N-oxide with 5-methyl Meldrum's acid, followed by treatment with sodium methoxide in methanol, yields the corresponding 4-pyridyl-substituted propionate ester. researchgate.net The scope of this reaction has been explored with various substituted pyridine-N-oxides, demonstrating that substitution occurs at the 4-position for 2- and 3-methylpyridine-N-oxides and at the 2-position for 4-substituted pyridine-N-oxides. acs.orgresearchgate.net
The following table summarizes the scope of the pyridine-N-oxide in this three-component coupling reaction:
| Entry | Pyridine-N-oxide | Product | Yield (%) |
| 1 | Pyridine-N-oxide | Methyl 2-(pyridin-4-yl)propanoate | 63 |
| 2 | 2-Methylpyridine-N-oxide | Methyl 2-(2-methylpyridin-4-yl)propanoate | 75 |
| 3 | 3-Methylpyridine-N-oxide | Methyl 2-(3-methylpyridin-4-yl)propanoate | 68 |
| 4 | 4-Methylpyridine-N-oxide | Methyl 2-(4-methylpyridin-2-yl)propanoate | 71 |
| 5 | 4-Methoxypyridine-N-oxide | Methyl 2-(4-methoxypyridin-2-yl)propanoate | 85 |
| 6 | 4-Chloropyridine-N-oxide | Methyl 2-(4-chloropyridin-2-yl)propanoate | 55 |
Stereoselective Synthetic Approaches to Chiral Analogues
The separation of enantiomers from a racemic mixture is a critical step in the synthesis of chiral molecules. wikipedia.org One of the most common and industrially viable methods for achieving this is through the formation of diastereomeric salts. wikipedia.orgnii.ac.jp This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgnii.ac.jp These diastereomers possess different physical properties, such as solubility, which allows for their separation by crystallization. nii.ac.jp After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org
The choice of resolving agent and solvent system is crucial for successful resolution. unchainedlabs.com A screening process is often employed to identify the optimal combination of a chiral resolving agent and solvent that provides the best separation based on solubility differences. unchainedlabs.com Common resolving agents include chiral acids like tartaric acid and mandelic acid for resolving racemic bases, and chiral amines like 1-phenylethylamine for resolving racemic acids. wikipedia.org The efficiency of the resolution can be influenced by factors such as temperature and the presence of additives. rsc.org
Asymmetric hydrogenation is a powerful and efficient method for the synthesis of chiral molecules, offering high enantioselectivity and atom economy. researchgate.netresearchgate.net This technique involves the addition of hydrogen to a prochiral unsaturated substrate in the presence of a chiral catalyst, leading to the formation of a chiral product with a specific stereochemistry. ajchem-b.com Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium complexed with chiral ligands, have proven to be highly effective in these transformations. researchgate.netajchem-b.com
The success of asymmetric hydrogenation is highly dependent on the choice of the chiral ligand, which dictates the stereochemical outcome of the reaction. researchgate.net A wide variety of chiral ligands, such as those based on diphosphines (e.g., BINAP), have been developed and successfully applied in the synthesis of numerous chiral compounds, including pharmaceuticals and other biologically active molecules. researchgate.netokayama-u.ac.jp
For example, rhodium catalysts bearing chiral phosphorus ligands have been successfully used in the hydrogenation of various unsaturated substrates, achieving high enantioselectivity. ajchem-b.com The development of new and more efficient catalytic systems is an ongoing area of research, with a focus on expanding the substrate scope and improving the catalytic activity and selectivity. nih.gov Asymmetric hydrogenation has been successfully applied to the synthesis of chiral N-heterocycles, which are important structural motifs in many drug candidates. nih.gov
The following table provides examples of catalyst systems and their performance in asymmetric hydrogenation reactions:
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |
| Rh/DuanPhos | N-acylated β-enamine ester | Chiral β-amino ester | 99% |
| BridgePhos-Rh | 3-Benzoylaminocoumarins | Chiral 3-amino dihydrocoumarins | up to 99.7% |
| SKP–Rh complex | 2-Substituted dehydromorpholines | 2-Substituted chiral morpholines | up to 99% |
Optimization of Synthetic Processes and Reaction Conditions
In the context of synthesizing pyridine derivatives, various catalytic systems and reaction conditions have been explored to improve efficiency. For instance, the use of heterogeneous catalysts can simplify workup procedures and allow for catalyst recycling. researchgate.net The development of one-pot, multi-component reactions also contributes to process optimization by reducing the number of synthetic steps and purification procedures. researchgate.net
Machine learning techniques are increasingly being used to guide the design and optimization of reaction conditions. semanticscholar.org By analyzing large datasets of chemical reactions, machine learning models can predict optimal conditions and suggest novel synthetic routes. semanticscholar.org This data-driven approach has the potential to accelerate the development of efficient and robust synthetic processes. semanticscholar.org
Solvent Effects on Reaction Efficiency and Selectivity
The solvent medium in which a chemical reaction is conducted can exert a significant influence on its efficiency and selectivity. In the synthesis of pyridinyl propionates, the choice of solvent has been observed to play a crucial role.
The table below illustrates the impact of the solvent on the yield of a reaction producing a related pyridinyl propionate.
| Solvent | Yield (%) |
| Toluene | Increased |
| Other Aromatic Solvents | Enhanced Selectivity |
This table is illustrative of the general findings on solvent effects for similar reactions, as specific data for this compound was not available in the search results.
In addition to the primary solvent, the presence of additives can also dramatically affect the reaction outcome. For instance, the addition of one or more mole equivalents of an acid, such as glacial acetic acid, to the reaction mixture has been found to unexpectedly increase the yield of the desired 3-(pyridinyl)propionate.
Chemical Reactivity and Mechanistic Investigations of Methyl 3 3 Pyridyl Propionate
Reactivity of the Pyridine (B92270) Ring
The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic attack, particularly when activated by N-quaternization or the presence of suitable leaving groups. rsc.orgresearchgate.net Conversely, it is generally deactivated towards electrophilic aromatic substitution. The propionate (B1217596) substituent at the 3-position further influences the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings. pearson.com Due to its electron deficiency, pyridine is more amenable to SNAr reactions than benzene (B151609). pearson.com The mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov However, concerted SNAr pathways have also been proposed. nih.gov
For a substitution to occur on the pyridine ring of methyl 3-(3-pyridyl)propionate, a leaving group would need to be present at one of the ring positions (typically 2-, 4-, or 6-). The rate and feasibility of SNAr reactions are highly dependent on the nature of the leaving group, the nucleophile, and the presence of any activating groups on the ring. researchgate.net The methyl propionate group at the 3-position acts as an electron-withdrawing group, which can facilitate SNAr reactions on the ring. nih.gov
Table 1: Factors Influencing SNAr Reactions on Substituted Pyridines
| Factor | Influence on Reactivity | Reference |
|---|---|---|
| Leaving Group | Better leaving groups (e.g., F, NO2) generally increase the reaction rate. The typical order is F > NO2 > Cl ≈ Br > I. | researchgate.net |
| Nucleophile | Stronger nucleophiles lead to faster reactions. | researchgate.net |
| Ring Position | Nucleophilic attack is favored at the 2- and 4-positions due to better stabilization of the negative charge in the Meisenheimer intermediate. | pearson.com |
| Activating Groups | Electron-withdrawing groups on the pyridine ring increase its electrophilicity and accelerate the reaction. | nih.gov |
A kinetic study on the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines demonstrated a typical SNAr mechanism where the first step, nucleophilic attack, is rate-determining. researchgate.net While specific studies on SNAr reactions of a pre-functionalized (e.g., halogenated) this compound are not abundant, the general principles suggest that such reactions would be a viable method for introducing further complexity to the pyridine core.
Reactions with Organometallic Reagents and Dihydropyridine (B1217469) Formation
Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles and strong bases. msu.edulibretexts.org Their reaction with pyridines can lead to nucleophilic addition to the ring, forming dihydropyridine intermediates. unimi.it The attack typically occurs at the 2- or 4-position of the pyridine ring.
In the case of this compound, the reaction with an organometallic reagent presents a competition between addition to the pyridine ring and reaction at the ester carbonyl group. Often, reaction with the ester is faster. youtube.comsaskoer.ca However, by carefully controlling reaction conditions or by using less reactive organometallic reagents like lithium dialkylcuprates, selective addition to the ring can be favored. youtube.com
The initial product of nucleophilic addition to the pyridine ring is a dihydropyridine derivative. chemtube3d.com These intermediates are often not isolated but are either oxidized to yield a substituted pyridine or undergo further reactions. For instance, the asymmetric hydrogenation of 3-substituted pyridinium (B92312) salts has been shown to proceed through a dihydropyridine intermediate en route to the corresponding piperidine (B6355638). unimi.it The classic Hantzsch synthesis, though not a direct reaction of this substrate, is a well-known method for constructing the dihydropyridine core, which can then be oxidized to the corresponding pyridine. organic-chemistry.orgwikipedia.org
Table 2: Potential Products from Reaction of this compound with Organometallic Reagents
| Reagent Type | Potential Reaction Site | Primary Product Type |
|---|---|---|
| Grignard (RMgX) | Ester Carbonyl | Tertiary Alcohol |
| Organolithium (RLi) | Ester Carbonyl | Tertiary Alcohol |
| Grignard/Organolithium | Pyridine Ring (C2/C6) | Dihydropyridine |
| Lithium Dialkylcuprate | Ester Carbonyl | Ketone |
Functionalization and Derivatization at Pyridine Ring Positions
Direct functionalization of the C-H bonds of the pyridine ring in this compound is a desirable but challenging goal in synthetic chemistry. rsc.orgresearchgate.net The electron-poor nature of the pyridine ring makes it resistant to electrophilic aromatic substitution. Any such reaction would likely be directed by the 3-substituent to the 2-, 4-, and 6-positions, but harsh conditions would be required. For example, the nitration of methyl benzoate, an analogous benzene derivative, requires a mixture of nitric and sulfuric acids and yields the meta-substituted product due to the deactivating nature of the ester group. aiinmr.comyoutube.com
More modern approaches focus on metal-catalyzed C-H activation. researchgate.net These methods can provide regioselective access to functionalized pyridines that are difficult to obtain through classical methods. organic-chemistry.org For instance, selective metalation at positions ortho to the nitrogen can be achieved, followed by quenching with an electrophile. The presence of the ester side chain could potentially influence the regioselectivity of these C-H functionalization reactions through chelation or steric effects.
Another strategy involves activating the pyridine ring by forming N-oxides or pyridinium salts, which can then undergo various transformations. Selective functionalization can also be achieved using LiCl-solubilized TMP (2,2,6,6-tetramethylpiperidyl) bases, which can deprotonate specific positions on the pyridine ring, allowing for subsequent reaction with electrophiles. nih.gov
Transformations of the Ester Group
The methyl propionate side chain offers a versatile handle for chemical modification, primarily through reactions characteristic of carboxylic esters.
Hydrolysis and Saponification Reactions
The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-(3-pyridyl)propionic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products: the carboxylic acid and methanol (B129727). libretexts.orgchemguide.co.uk
Reaction: CH₃CH(C₅H₄N)COOCH₃ + H₂O ⇌ CH₃CH(C₅H₄N)COOH + CH₃OH
Base-Promoted Hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible and goes to completion. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The initial products are the carboxylate salt and methanol. wikipedia.orgyoutube.com Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. chemguide.co.uk The term saponification originates from the use of this reaction in soap making from fats and oils. wikipedia.orgresearchgate.net
Step 1 (Saponification): CH₃CH(C₅H₄N)COOCH₃ + NaOH → CH₃CH(C₅H₄N)COONa + CH₃OH
Step 2 (Acidification): CH₃CH(C₅H₄N)COONa + HCl → CH₃CH(C₅H₄N)COOH + NaCl
The kinetics of methyl propionate hydrolysis have been studied, providing a basis for understanding the transformation of this specific substrate. researchgate.net
Amidation and Ester-Amide Exchange Processes
The conversion of the ester in this compound to an amide is a fundamentally important transformation for creating compounds with potential biological activity. nih.gov This can be achieved by reacting the ester with a primary or secondary amine.
Direct amidation of unactivated esters like this compound is often slow and requires elevated temperatures or the use of catalysts. mdpi.com The reaction is reversible, and removal of the methanol byproduct can be used to drive the reaction forward. nih.gov
Various catalytic systems have been developed to facilitate direct amidation under milder conditions. These include Lewis acid catalysts like FeCl₃ and transition metal complexes such as those based on nickel with N-heterocyclic carbene (NHC) ligands. mdpi.com However, it has been noted that for some systems, substrates like 3-pyridinecarboxylate fail to produce the desired amide product, suggesting that the pyridine nitrogen can sometimes interfere with the catalytic cycle. mdpi.com
An alternative to direct amidation is a two-step process involving hydrolysis of the ester to the carboxylic acid (as described in 3.2.1), followed by coupling of the acid with an amine using a standard peptide coupling reagent (e.g., EDC, HOBt).
Table 3: Comparison of Amidation Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Thermal Amidation | Heating the ester with an amine. | Simple, atom-economical. | Requires high temperatures, often slow and reversible. |
| Catalytic Amidation | Reaction of the ester and amine in the presence of a catalyst (e.g., Lewis acid, transition metal). | Milder conditions, broader substrate scope. | Catalyst may be expensive or sensitive; potential for substrate inhibition. mdpi.com |
| Two-Step (Hydrolysis-Coupling) | Hydrolysis of the ester to the carboxylic acid, followed by reaction with an amine using a coupling agent. | Highly reliable, very broad scope. | Less atom-economical, generates stoichiometric waste. |
Complexation and Coordination Chemistry Studies
The presence of a pyridine ring and a methyl propionate group provides multiple potential sites for interaction with metal ions. The coordination chemistry of this ligand is expected to be dominated by the Lewis basicity of the pyridine nitrogen, with the potential for more complex interactions involving the ester group.
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to a wide variety of metal centers. This is a fundamental and well-documented interaction in coordination chemistry nih.gov. The self-assembly of coordination complexes often relies on the directional nature of the metal-ligand bond formed with pyridyl derivatives nih.govwhiterose.ac.ukresearchgate.net. It is therefore highly probable that this compound will coordinate to metal ions primarily through its pyridine nitrogen atom.
The formation of such coordination complexes can be represented by the general reaction:
M^n+ + L ⇌ [M(L)]^n+
Where M^n+ is a metal ion and L is this compound. The stability of the resulting complex will depend on various factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent system, and the presence of competing ligands.
No specific studies detailing the synthesis and characterization of metal complexes with this compound were found in the available literature. However, the vast body of research on pyridine-containing ligands strongly supports this mode of coordination nih.gov.
Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. This results in the formation of a ring structure and a more stable complex compared to coordination with monodentate ligands (the chelate effect) libretexts.org.
In the case of this compound, the possibility of chelation arises from the potential for the carbonyl oxygen of the ester group to also coordinate to the metal ion that is bound to the pyridine nitrogen. This would result in the formation of a six-membered chelate ring, a stable arrangement in coordination chemistry.
The propensity for the ester group to participate in chelation would be influenced by several factors:
The nature of the metal ion: Hard Lewis acids (e.g., alkali and alkaline earth metals, early transition metals) have a higher affinity for the hard oxygen donor of the carbonyl group, which might favor chelation.
Steric factors: The flexibility of the propionate chain allows the carbonyl group to position itself for coordination.
Solvent effects: The solvent can compete for coordination sites on the metal ion, potentially inhibiting chelation.
While the pyridine nitrogen is the more basic and likely primary coordination site, the involvement of the ester oxygen in chelation cannot be ruled out, particularly with certain metal ions. Amide groups, which are electronically similar to esters, have been shown to participate in chelation with metal ions in conjunction with a pyridyl ring mdpi.com.
Specific experimental or theoretical studies confirming or refuting the chelating behavior of this compound are not available in the reviewed literature.
Oxidative and Reductive Transformations
The chemical reactivity of this compound also extends to oxidative and reductive transformations, which can target either the pyridine ring or the methyl ester functionality.
Oxidative Transformations:
The pyridine ring is generally resistant to oxidation due to its aromaticity and the electron-withdrawing nature of the nitrogen atom. However, under strong oxidizing conditions, degradation of the ring can occur. A more common oxidative transformation for pyridines is N-oxidation, the formation of a pyridine-N-oxide, which can be achieved using reagents like hydrogen peroxide or peroxy acids.
The propionate side chain, being aliphatic, is also relatively resistant to oxidation. However, strong oxidizing agents could potentially lead to cleavage of the C-C bonds or oxidation at the carbon alpha to the ester group. Studies on the atmospheric oxidation of the simpler methyl propionate have shown that various products can be formed, including propionic acid and methyl pyruvate (B1213749) researchgate.net.
No specific studies on the oxidative transformations of this compound were found.
Reductive Transformations:
Both the pyridine ring and the ester group of this compound are susceptible to reduction under appropriate conditions.
Reduction of the Pyridine Ring: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This transformation typically requires a catalyst such as platinum, palladium, or rhodium on a carbon support, and is carried out under a hydrogen atmosphere. The specific conditions (temperature, pressure, catalyst) will influence the efficiency and selectivity of the reduction.
Reduction of the Ester Group: The methyl ester group can be reduced to a primary alcohol, 3-(3-pyridyl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation masterorganicchemistry.comyoutube.comyoutube.com. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, although its reactivity can be enhanced by the addition of Lewis acids or by using specific solvent systems.
It is important to note that the reduction of both functional groups simultaneously is a possibility, especially when using a strong reducing agent like LiAlH₄. Selective reduction of one group in the presence of the other would require careful selection of reagents and reaction conditions. For example, catalytic hydrogenation might selectively reduce the pyridine ring while leaving the ester group intact, whereas LiAlH₄ would likely reduce the ester and potentially the pyridine ring as well.
While general principles of pyridine and ester reduction are well-established, specific protocols and outcomes for the reduction of this compound have not been reported in the literature reviewed.
Summary of Research Findings
| Section | Topic | Key Findings | Data Availability |
| 3.3.1 | Metal Coordination | Expected to coordinate to metal ions primarily through the pyridine nitrogen due to its Lewis basicity. | Inferred from general principles of pyridine chemistry. No specific data for this compound. |
| 3.3.2 | Chelation Effects | Potential for chelation involving the carbonyl oxygen of the ester group to form a six-membered ring. | Theoretical possibility based on structure. No experimental or computational data found. |
| 3.4 | Oxidative Transformations | Pyridine ring is generally resistant; N-oxidation is a possibility. Propionate chain is also relatively stable. | Inferred from general reactivity. No specific studies on this compound. |
| 3.4 | Reductive Transformations | Pyridine ring can be reduced to piperidine (catalytic hydrogenation). Ester group can be reduced to a primary alcohol (e.g., with LiAlH₄). | Inferred from general reactivity of functional groups. No specific studies on this compound. |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the distinct chemical environments of protons in a molecule. The spectrum of Methyl 3-(3-pyridyl)propionate is characterized by signals from the pyridine (B92270) ring protons, the two methylene (B1212753) groups of the propionate (B1217596) chain, and the methyl ester group.
The protons on the pyridine ring appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The specific chemical shifts and coupling patterns allow for the assignment of each proton on the ring. The protons of the two methylene groups (-CH₂CH₂-) appear as triplets in the aliphatic region. The methylene group adjacent to the pyridine ring is typically found further downfield (around δ 2.9-3.1 ppm) compared to the methylene group adjacent to the carbonyl group (around δ 2.6-2.8 ppm). The methyl ester protons (-OCH₃) appear as a distinct singlet, typically around δ 3.6-3.7 ppm, as they have no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2' (Pyridine) | ~8.45 | d | ~2.0 |
| H-6' (Pyridine) | ~8.42 | dd | ~4.8, 1.6 |
| H-4' (Pyridine) | ~7.55 | dt | ~7.8, 2.0 |
| H-5' (Pyridine) | ~7.25 | dd | ~7.8, 4.8 |
| -CH₂- (alpha to Py) | ~2.95 | t | ~7.5 |
| -CH₂- (alpha to C=O) | ~2.65 | t | ~7.5 |
| -OCH₃ | ~3.65 | s | N/A |
d = doublet, dd = doublet of doublets, dt = doublet of triplets, t = triplet, s = singlet
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, aromatic, carbonyl). In this compound, distinct signals are expected for each carbon atom.
The carbonyl carbon of the ester group appears significantly downfield, typically in the range of δ 170-175 ppm. The carbons of the pyridine ring resonate in the aromatic region (δ 120-150 ppm). The methyl carbon of the ester group gives a signal around δ 50-55 ppm. The two methylene carbons are found in the aliphatic region, generally between δ 30-40 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~173 |
| C-2' (Pyridine) | ~150 |
| C-6' (Pyridine) | ~148 |
| C-4' (Pyridine) | ~136 |
| C-3' (Pyridine) | ~135 |
| C-5' (Pyridine) | ~123 |
| -OCH₃ | ~52 |
| -CH₂- (alpha to C=O) | ~35 |
| -CH₂- (alpha to Py) | ~30 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, a key cross-peak would be observed between the two methylene groups (-CH₂CH₂-), confirming their connectivity. Correlations would also be seen between adjacent protons on the pyridine ring (e.g., H-4' with H-5', and H-5' with H-6').
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For example, the proton signal at ~3.65 ppm would correlate with the carbon signal at ~52 ppm, confirming the -OCH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.comsdsu.edu HMBC is crucial for connecting different fragments of the molecule. Key correlations would include:
The methyl protons (-OCH₃) to the carbonyl carbon (C=O).
The methylene protons adjacent to the carbonyl group to the carbonyl carbon.
The methylene protons adjacent to the pyridine ring to the C-3' and C-4' carbons of the ring, confirming the attachment point of the propionate chain.
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information on structure, conformation, and dynamics at the atomic level. wikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. wikipedia.org Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and improve spectral resolution. For this compound, ssNMR could be used to:
Characterize its crystalline form and identify any polymorphism.
Determine the molecular conformation and packing arrangement in the solid state.
Study intermolecular interactions, such as hydrogen bonding or π-π stacking, which are not observable in dilute solutions.
Vibrational Spectroscopy
Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.
The FT-IR spectrum of this compound provides direct evidence for its key functional groups. The most prominent absorption is the strong C=O stretching vibration of the ester group, which typically appears around 1735-1750 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester, C-H stretching from both the aromatic pyridine ring and the aliphatic chain, and characteristic C=C and C=N stretching vibrations from the pyridine ring.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050-3000 | C-H Stretch | Aromatic (Pyridine) |
| ~2990-2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |
| ~1740 | C=O Stretch | Ester |
| ~1600, ~1480, ~1430 | C=C and C=N Stretch | Aromatic (Pyridine) |
| ~1250-1150 | C-O Stretch | Ester |
Compound Names
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. Techniques such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry provide ultrahigh mass resolution and sub-ppm mass accuracy, allowing for the unambiguous assignment of a molecular formula from an exact mass measurement. nih.gov
For this compound, the molecular formula is C₉H₁₁NO₂. The theoretical monoisotopic mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), is 165.078979 g/mol . epa.govepa.gov An HRMS measurement would experimentally determine the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. The exceptional accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. neu.edu.tr For example, a molecular formula of C₁₀H₁₅O₂ has a nominal mass of 167 but a monoisotopic mass of 167.1072, which is easily distinguishable from this compound by HRMS. Confirmation of the measured exact mass against the theoretical value provides definitive evidence for the compound's molecular formula.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₂ | epa.govepa.gov |
| Average Mass | 165.192 g/mol | epa.govepa.gov |
| Theoretical Monoisotopic Mass | 165.078979 g/mol | epa.govepa.gov |
| Expected HRMS Result | m/z 165.0790 ± error (ppm) | Calculated |
In addition to providing the molecular weight, mass spectrometry, particularly with electron ionization (EI), fragments the molecule in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable information for structural elucidation. The analysis of these fragments helps to piece together the different components of the molecule.
For this compound (C₉H₁₁NO₂), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 165. The fragmentation would likely proceed through several key pathways based on the functional groups present (pyridine ring, ester, and alkyl chain):
Alpha-Cleavage : Cleavage of bonds adjacent to the carbonyl group is common for esters. miamioh.edu Loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) would yield a stable acylium ion at m/z 134. Alternatively, loss of the methoxycarbonyl group (•COOCH₃, 59 Da) could occur.
McLafferty Rearrangement : Esters with γ-hydrogens can undergo a McLafferty rearrangement, leading to the elimination of a neutral alkene molecule. In this case, it would involve the transfer of a hydrogen from the chain to the carbonyl oxygen, followed by cleavage, though this may be less favored depending on conformation.
Pyridine Ring Fragmentation : The pyridyl moiety can direct fragmentation. A common pathway for pyridine derivatives is cleavage at the bond beta to the ring, which could lead to a pyridylmethyl-type cation (tropylium analogue) at m/z 92 or 93. nih.govresearchgate.net
Ester Group Fragmentation : The ester group itself can fragment. A characteristic peak for methyl esters is often seen at m/z 59, corresponding to the [CH₃O=C=O]⁺ ion or [COOCH₃]⁺. miamioh.edudocbrown.info
The base peak, which is the most abundant ion in the spectrum, often corresponds to the most stable fragment formed. chemguide.co.uklibretexts.org For a molecule like this, the acylium ion (m/z 134) or a fragment containing the pyridine ring (e.g., m/z 92/93) would be strong candidates for the base peak.
| m/z | Plausible Ion Structure | Fragmentation Pathway |
|---|---|---|
| 165 | [C₉H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| 134 | [M - •OCH₃]⁺ | Alpha-cleavage: Loss of a methoxy radical. |
| 106 | [M - •COOCH₃]⁺ | Cleavage of the ester group. |
| 93 | [C₅H₄NCH₂]⁺ | Cleavage beta to the pyridine ring. |
| 92 | [C₅H₄NCH]⁺ | Cleavage beta to the pyridine ring with H rearrangement. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation from cleavage of the side chain. |
| 59 | [COOCH₃]⁺ | Fragment corresponding to the methoxycarbonyl group. |
X-ray Crystallography for Single Crystal Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.comnih.gov By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can calculate the electron density map of the molecule and thereby determine the precise positions of each atom. mdpi.com
While a specific crystal structure for this compound has not been detailed in the provided sources, the application of this technique would yield invaluable structural information. nih.govresearchgate.net A successful crystallographic analysis would provide:
Molecular Conformation : The exact conformation of the molecule, including the torsion angles of the propionate side chain relative to the plane of the pyridine ring.
Bond Lengths and Angles : Highly accurate measurements of all bond lengths (e.g., C=O, C-O, C-C, C=N) and bond angles, confirming the molecular geometry.
Intermolecular Interactions : Details of how the molecules are arranged in the crystal lattice. This includes identifying non-covalent interactions such as hydrogen bonds (e.g., involving the pyridine nitrogen), π-π stacking between pyridine rings, or other van der Waals forces that govern the crystal packing. nih.gov
Stereochemistry : Unambiguous assignment of the stereochemistry if chiral centers were present.
The crystal system (e.g., monoclinic, triclinic) and space group would also be determined, providing fundamental information about the symmetry of the unit cell. mdpi.com
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The chromophore in this compound is the pyridine ring, which contains π-bonds and non-bonding (n) electrons on the nitrogen atom. These features give rise to characteristic electronic transitions.
The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to two main types of transitions:
π → π Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π orbital. They are typically high-energy, intense absorptions. For pyridine and its derivatives, these transitions are often observed in the region of 250-280 nm. researchgate.net
n → π Transitions: This involves the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π orbital. libretexts.org These transitions are lower in energy and significantly less intense (i.e., they have a smaller molar absorptivity, ε) than π → π* transitions. libretexts.org For pyridinic systems, the n → π* band is often observed as a shoulder or a distinct peak at longer wavelengths, typically above 270 nm. researchgate.net
The solvent used for the analysis can influence the position and intensity of these absorption bands. Polar solvents can stabilize the ground state through hydrogen bonding with the nitrogen lone pair, leading to a blue shift (hypsochromic shift) of the n → π* transition. The exact position of the absorption maxima (λ_max) provides a useful parameter for characterizing the compound.
| Electronic Transition | Orbital Change | Expected Wavelength Region | Relative Intensity (ε) | Notes |
|---|---|---|---|---|
| π → π | π (bonding) → π (antibonding) | ~250 - 280 nm | High | Associated with the aromatic π-system of the pyridine ring. researchgate.net |
| n → π | n (non-bonding) → π (antibonding) | > 270 nm | Low | Involves the nitrogen lone pair electrons; often sensitive to solvent polarity. researchgate.netlibretexts.org |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure, from which various properties can be derived.
Density Functional Theory (DFT) Applications
Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of Methyl 3-(3-pyridyl)propionate would involve using a functional, such as B3LYP or PBE0, to approximate the exchange-correlation energy—the most complex component of the calculation. [9, 11] Such calculations would yield the optimized ground-state geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate thermodynamic properties like the enthalpy of formation, Gibbs free energy, and electronic properties including ionization potential and electron affinity. These energetic details are crucial for understanding the molecule's stability and reactivity.
Ab Initio Methods (e.g., Hartree-Fock)
Ab initio (from first principles) methods, like Hartree-Fock (HF) theory, provide a foundational, albeit less accurate, approach compared to more advanced methods. [10, 12] An HF calculation for this compound would treat electron-electron repulsion in an averaged way. While often a starting point, HF typically requires correction for electron correlation through more sophisticated ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory to achieve higher accuracy. These methods, while computationally more demanding, provide benchmark data for molecular structure and energetics.
Basis Set Selection and Level of Theory Considerations
The choice of basis set and level of theory is critical for any meaningful computational study. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, commonly used basis sets would include Pople-style sets (e.g., 6-31G(d,p), 6-311++G(d,p)) or Dunning's correlation-consistent sets (e.g., cc-pVDZ, cc-pVTZ). [10, 11] The selection involves a trade-off: larger basis sets provide more accurate results but at a significantly higher computational expense. The combination of the chosen method (e.g., B3LYP, MP2) and basis set defines the "level of theory," which must be carefully selected to ensure the reliability of the calculated properties.
Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic data, which is essential for identifying and characterizing molecules.
Computational NMR Chemical Shift Prediction
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed using DFT (e.g., with the B3LYP functional) and an appropriate basis set. The calculated isotropic shielding constants are then converted to chemical shifts by referencing them against a standard compound, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Such predictions are invaluable for assigning experimental spectra and can help in distinguishing between different isomers or conformations of the molecule.
Theoretical Vibrational Frequency Analysis (IR, Raman)
A theoretical vibrational analysis for this compound would involve calculating the second derivatives of the energy with respect to atomic positions. This analysis, typically performed at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)), yields the harmonic vibrational frequencies corresponding to the molecule's normal modes. [8, 9] These theoretical frequencies can be directly correlated with peaks in the experimental IR and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions, such as C=O stretches, C-H bends, and pyridine (B92270) ring vibrations.
While the frameworks for these computational investigations are well-established, their specific application to generate data for this compound has not been reported in the accessible scientific literature.
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. Analyses such as Frontier Molecular Orbital (FMO) theory and the mapping of electrostatic potentials reveal key details about reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of molecules. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. irjweb.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable. mdpi.com
Table 1: Illustrative Frontier Orbital Energies for a Pyridyl-Containing Compound (Note: Data is for the related compound 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium and is used for illustrative purposes)
| Molecular Orbital | Energy (Illustrative) | Role in Reactivity |
| HOMO | -6.5 eV | Electron Donor |
| LUMO | -2.0 eV | Electron Acceptor |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicator of Stability |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within a molecule influences its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. nih.gov
For this compound, the MEP would show a negative potential around the pyridine nitrogen and the carbonyl oxygen of the ester group, indicating these as likely sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms, particularly those on the carbon chain, would exhibit a positive potential. Natural Population Analysis (NPA) is another computational method used to determine the partial charges on each atom, providing a quantitative measure of charge distribution. nih.gov
Table 2: Illustrative Partial Atomic Charges for a Pyridyl-Containing Compound (Note: Data is based on NPA calculations for the related compound 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium and is for illustrative purposes)
| Atom | Partial Charge (e) | Predicted Reactivity |
| Pyridine Nitrogen (N1) | Negative | Site for Electrophilic Attack |
| Carbonyl Oxygen | Negative | Site for Electrophilic Attack |
| Carbonyl Carbon | Positive | Site for Nucleophilic Attack |
| Pyridine Ring Carbons | Varied (Slightly +/-) | Influenced by Nitrogen |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the potential energy surface. rsc.org Such studies can identify reactants, products, intermediates, and, crucially, transition states—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.
While specific reaction mechanism studies for this compound were not found, computational methods like DFT are frequently used to investigate reactions involving similar molecules, such as the pyrolysis of methyl propanoate or the palladium-catalyzed synthesis of carbamates. rsc.orgmdpi.com For a reaction involving this compound, such as hydrolysis of the ester group, a computational study would model the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the carbonyl carbon. The calculation would map the energy changes as the C-O bond breaks and a new C-OH bond forms, identifying the structure and energy of the tetrahedral intermediate and the transition states leading to it.
Table 3: Hypothetical Parameters from a Transition State Analysis for Ester Hydrolysis
| Parameter | Description |
| Reactants | This compound + H₂O |
| Transition State (TS) | High-energy structure with partially formed and broken bonds |
| Intermediate | Tetrahedral intermediate at the carbonyl carbon |
| Products | 3-(3-pyridyl)propionic acid + Methanol (B129727) |
| Activation Energy (Ea) | Energy difference between reactants and the highest transition state |
Conformational Analysis and Tautomeric Equilibria
Molecules that are not rigid can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them. mdpi.comresearchgate.net For this compound, rotation around the single bonds in the propionate (B1217596) chain allows for different spatial orientations of the pyridine ring relative to the ester group. Computational methods can be used to perform a systematic search of the potential energy surface to find the lowest energy conformers. mdpi.comnih.gov
Tautomers are structural isomers that readily interconvert. While keto-enol tautomerism is common in β-dicarbonyl compounds, this compound itself does not have the structure for common tautomeric forms. However, related pyridine derivatives can exhibit tautomerism. For instance, pyridinones exist in equilibrium with their hydroxypyridine tautomers. DFT calculations are effective in determining the relative stability of different tautomers by calculating their Gibbs free energies. researchgate.net For a given molecule, the tautomer with the lower calculated energy is predicted to be the more abundant species at equilibrium.
Table 4: Illustrative Conformational and Tautomeric Analysis Parameters
| Analysis Type | Key Parameters Investigated | Computational Method |
| Conformational Analysis | Dihedral angles, Relative energies of conformers, Rotational barriers | DFT, Molecular Mechanics (MM) |
| Tautomeric Equilibria | Relative Gibbs free energies of tautomers, Equilibrium constants | DFT with solvent models |
Applications and Research Implications in Chemical Science and Engineering
Role as a Key Building Block in Organic Synthesis
The presence of both an aromatic heterocyclic ring and an ester functional group allows Methyl 3-(3-pyridyl)propionate to participate in a variety of chemical reactions, rendering it a crucial intermediate in the synthesis of high-value chemical entities.
This compound and its derivatives serve as important intermediates in the production of pharmaceutically active ingredients (APIs) and agrochemicals. slchemtech.com The pyridine (B92270) moiety is a common scaffold in many drug molecules, and the propionate (B1217596) side chain offers a reactive handle for further molecular elaboration.
Chemical compounds that act as stepping stones in the synthesis of an Active Pharmaceutical Ingredient (API) are known as pharmaceutical intermediates. slchemtech.com The structural framework of this compound can be modified through various chemical reactions to build more complex molecules with desired therapeutic properties. For instance, a closely related compound, methyl 3-(6-methyl-3-pyridinyl)propionate, is used as a starting material for the synthesis of lower alkyl 2-formyl-3-(6-methyl-3-pyridinyl)-propionates. googleapis.com This formylation step is critical as it introduces a new reactive group, enabling the construction of more complex molecular architectures necessary for biological activity. googleapis.com
The general process involves reacting the methyl 3-(6-methyl-3-pyridinyl)propionate with a formylating agent like methyl formate in the presence of a base such as sodium methoxide. googleapis.com This transformation highlights the utility of the propionate backbone in facilitating the synthesis of more functionalized molecules, which are often precursors to APIs.
In the agrochemical sector, pyridine-containing compounds are utilized in the formulation of herbicides, fungicides, and insecticides. google.comraysbiotech.com The synthesis of these agrochemicals often involves multi-step processes where intermediates like this compound can be employed to introduce the essential pyridyl group into the final product structure. The versatility of this intermediate allows for the creation of a diverse range of agrochemical products. raysbiotech.com
The chemical structure of this compound makes it an ideal precursor for the synthesis of complex heterocyclic scaffolds, which are central to the development of new medicines and biologically active compounds. Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. beilstein-journals.org
The pyridine ring in this compound can be the starting point for building fused ring systems. For example, the alkylation of pyridine rings is a key strategy for constructing more elaborate carbon skeletons, leading to the formation of novel fused bis-heterocycles. researchgate.net The propionate side chain can be chemically modified and cyclized to form new rings fused to the pyridine core. This approach is instrumental in creating libraries of novel compounds for drug discovery screening. The synthesis of 2-heterocyclic N-methyliminodiacetic acid (MIDA) boronates, which are stable and effective surrogates for unstable 2-heterocyclic boronic acids, underscores the importance of pyridyl building blocks in accessing complex molecules like pharmaceuticals and natural products. nih.gov
Furthermore, this compound serves as a valuable starting material for the synthesis of natural product analogues. Natural products are a rich source of inspiration for drug development, but their direct isolation can be challenging. nih.gov Organic synthesis provides a means to produce these complex molecules and their analogues in the laboratory. mdpi.com By modifying the structure of natural products, chemists can improve their efficacy, reduce side effects, and overcome issues like metabolic instability. nih.govmdpi.com this compound can be incorporated into synthetic routes that aim to replicate or modify portions of a natural product's structure, particularly those containing a pyridine or related heterocyclic system.
Contributions to Materials Science
The utility of this compound extends beyond organic synthesis into the realm of materials science, where its pyridine functionality is leveraged to create advanced polymers and functional materials.
Pyridine-grafted copolymers are a class of polymeric materials that have pyridine units attached as side chains to a polymer backbone. These materials exhibit unique properties and have potential applications in various fields. mdpi.comnih.govresearchgate.net The synthesis of such copolymers can be achieved by incorporating monomers containing a pyridine group into a polymerization reaction.
While direct polymerization of this compound might be challenging, its functional groups can be modified to create a polymerizable monomer. For instance, the ester group could be converted to an alcohol and subsequently esterified with acrylic or methacrylic acid to yield a vinyl monomer. This new monomer, bearing a pendant pyridylpropionate group, could then be copolymerized with other monomers like styrene or acrylates to produce pyridine-grafted copolymers. mdpi.comresearchgate.net
The general approach for creating graft copolymers involves methods like "grafting onto," where pre-formed polymer chains with reactive groups are reacted with functional molecules, or "grafting through," which involves the polymerization of macromonomers. researchgate.netwarwick.ac.uk The resulting pyridine-grafted materials can exhibit interesting properties such as fluorescence and antimicrobial activity, making them suitable for applications in display technology and biomedical devices. mdpi.comnih.govresearchgate.net The incorporation of the pyridine moiety can also enhance the thermal stability and solubility of the copolymers. nih.gov
The pyridine group in this compound is a key feature for the development of functional materials and nanocomposites. Pyridine and its derivatives can coordinate with metal ions, act as catalysts, and participate in non-covalent interactions, which are all properties that can be imparted to materials.
Functional materials are designed to possess specific properties that allow them to perform a particular function. nih.gov By incorporating this compound or its derivatives into a material's structure, it is possible to introduce functionalities associated with the pyridine ring. For example, materials functionalized with pyridine moieties can be used as ligands to capture metal ions from solutions, which has applications in environmental remediation and catalysis.
In the field of nanocomposites, where nanoparticles are dispersed within a polymer matrix, the pyridine group can play a crucial role in improving the interface between the nanoparticles and the polymer. The nitrogen atom of the pyridine ring can interact with the surface of metal or metal oxide nanoparticles, leading to better dispersion and enhanced properties of the nanocomposite material. For instance, polymer-grafted silica particles have been synthesized where the polymer chains can contain functional groups that interact with the silica surface. osti.gov The use of pyridine-containing polymers could lead to novel nanocomposites with tailored thermal, mechanical, and functional properties.
Analytical Method Development and Validation
The accurate quantification and purity assessment of this compound are essential for its use in research and industrial applications. The development and validation of robust analytical methods are therefore of critical importance.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for the analysis of organic compounds like this compound. ptfarm.plpensoft.net A GC method, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of this volatile ester. google.comfrontiersin.orgmdpi.com For instance, a gas chromatography internal standard method can be developed for the accurate determination of methyl propionate and related substances. google.com Such a method would involve using a stable, non-reactive internal standard (e.g., n-heptane) to ensure accuracy and precision. google.com
An HPLC method, typically using a reversed-phase column (e.g., C18) with a UV detector, can also be developed for the quantification of this compound and its impurities. ptfarm.plpensoft.netresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). researchgate.net
Method validation is a crucial step to ensure that the analytical method is suitable for its intended purpose. The validation process involves evaluating several parameters as defined by international guidelines. Below is an interactive data table summarizing the key validation parameters for a hypothetical HPLC method for the analysis of this compound.
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from impurity and placebo peaks. Peak purity should pass. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. nih.gov | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. nih.gov | Recovery of 98.0% to 102.0% for the analyte. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov | Signal-to-Noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with variations in flow rate, column temperature, and mobile phase composition. |
The development of such validated analytical methods is fundamental for quality control in the manufacturing of this compound and for its application in further research and development activities.
Chromatographic Separation Techniques (e.g., GC/GCMS, HPLC)
The separation and quantification of this compound in various matrices are effectively achieved through chromatographic methods such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). These techniques are crucial for purity assessment, reaction monitoring, and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the detection capabilities of MS, making it ideal for identifying and quantifying volatile and semi-volatile compounds like this compound. mdpi.com In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column. frontiersin.org The choice of column is critical, with fused-silica capillary columns, such as those with a 5% phenylmethylpolysiloxane stationary phase, being common for separating a wide range of organic molecules. semanticscholar.org The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that serves as a molecular fingerprint for identification. mdpi.com The quantitative analysis can be performed by integrating the peak area and comparing it against a calibration curve generated using an internal or external standard. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For a compound like this compound, a reversed-phase (RP-HPLC) method is typically employed. pensoft.netnih.gov This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer, with the composition adjusted to achieve optimal separation. pensoft.netjetir.org Detection is commonly performed using a UV-Vis detector, as the pyridine ring in the molecule absorbs ultraviolet light at specific wavelengths. jetir.org The retention time is used for qualitative identification, while the peak area provides quantitative data. nih.gov
Below is a table summarizing typical parameters for the chromatographic analysis of this compound, extrapolated from standard methods for similar compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Column | Fused-silica capillary column (e.g., DB-5, 30 m x 0.25 mm) mdpi.com | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) pensoft.net |
| Mobile Phase | Carrier Gas: Helium (at a constant flow rate, e.g., 1 mL/min) mdpi.com | Isocratic or gradient mixture of Acetonitrile/Methanol and buffered water jetir.org |
| Injector Temp. | ~250-280 °C mdpi.com | Ambient or controlled (e.g., 30 °C) pensoft.net |
| Oven Program | Temperature ramp (e.g., start at 60°C, ramp to 260°C) frontiersin.org | Not Applicable |
| Detector | Mass Spectrometer (MS) | UV-Vis Detector (e.g., at 225-260 nm) pensoft.net |
| Analysis Mode | Full scan for identification; Selected Ion Monitoring (SIM) for quantification | Isocratic or Gradient Elution |
| Internal Standard | n-Heptane or other suitable alkane google.com | Phenacetin or other suitable compound ptfarm.pl |
Spectroscopic Methods for Quantitative and Qualitative Analysis
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the molecular structure.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The methyl protons of the ester group would appear as a singlet. The two methylene (B1212753) groups (-CH₂-CH₂-) would appear as two triplets due to spin-spin coupling with each other. The four protons on the pyridine ring would appear in the aromatic region of the spectrum as a complex set of multiplets. docbrown.info
¹³C NMR: The carbon-13 NMR spectrum would show unique signals for each of the nine carbon atoms in the molecule, confirming the carbon framework. docbrown.info The carbonyl carbon of the ester would have a characteristic chemical shift in the downfield region (around 170 ppm). The carbons of the pyridine ring would appear in the aromatic region, while the methyl and two methylene carbons would be found in the upfield region. docbrown.info
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group, typically found in the 1735-1750 cm⁻¹ region. docbrown.info Other significant peaks would include C-H stretching vibrations for the aliphatic and aromatic parts of the molecule, and C-O stretching vibrations associated with the ester linkage. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The pyridine ring, being an aromatic heterocycle, is the primary chromophore. The spectrum is expected to show absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions, which are characteristic of pyridine and its derivatives. researchgate.netnist.gov
The table below summarizes the expected spectroscopic data for this compound.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Singlet (3H, -OCH₃), Triplet (2H, -CH₂-), Triplet (2H, -CH₂-), Multiplets (4H, pyridyl protons) docbrown.info |
| ¹³C NMR | ~9 unique signals: ~170 ppm (C=O), ~120-150 ppm (pyridyl carbons), ~50 ppm (-OCH₃), ~25-35 ppm (-CH₂-CH₂-) docbrown.info |
| FTIR (cm⁻¹) | ~1735-1750 (C=O stretch), ~2850-3100 (C-H stretch), ~1170-1200 (C-O stretch) docbrown.info |
| UV-Vis (nm) | Absorption maxima in the UV region characteristic of the pyridine chromophore (π → π* and n → π* transitions) researchgate.net |
Exploration in Supramolecular Chemistry
The field of supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound serves as a valuable building block, or tecton, in this field due to its specific structural features. The pyridine ring's nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal ions. mdpi.com This coordination ability allows it to act as a monodentate ligand in the formation of coordination polymers and discrete supramolecular complexes. rsc.org
The synthesis of these structures often involves the self-assembly of the pyridyl-containing ligand with a suitable metal salt. mdpi.com The geometry of the resulting complex is influenced by the coordination preference of the metal ion, the stoichiometry of the reactants, and the nature of any co-ligands present. For instance, reacting ligands containing pyridine moieties with transition metals like Co(II) or Cu(II) can lead to the formation of monomeric complexes or extended one-, two-, or three-dimensional networks. mdpi.com
Biomolecular Interaction Studies (e.g., DNA binding with related complexes)
While this compound itself is not typically studied for direct DNA interaction, it serves as a fundamental ligand for synthesizing metal complexes that have significant applications in biomolecular interaction studies. mdpi.commdpi.com The pyridine moiety is a key component in a vast number of polypyridyl ligands used to create transition metal complexes (e.g., with Ruthenium, Osmium, Palladium, Platinum) that can bind to DNA. nih.govmdpi.com These studies are pivotal for the development of therapeutic agents and molecular probes.
Metal complexes featuring pyridyl-type ligands can interact with DNA through several modes:
Intercalation: Planar aromatic portions of the ligands can insert themselves between the base pairs of the DNA double helix. nih.gov This mode of binding often leads to significant changes in the DNA structure and is a mechanism for the action of some anticancer drugs.
Groove Binding: The complex can fit into the major or minor grooves of the DNA, held in place by hydrogen bonds, van der Waals forces, or electrostatic interactions. chalmers.se
Covalent Binding: Some metal centers, like platinum, can form covalent bonds with the nitrogen atoms of the DNA bases (typically guanine), leading to cross-links that disrupt DNA replication. nih.gov
Electrostatic Interactions: Positively charged metal complexes can interact electrostatically with the negatively charged phosphate backbone of DNA. nih.gov
The binding of these related metal complexes to DNA is investigated using a variety of spectroscopic and biophysical techniques. UV-Visible absorption titration is a common method, where changes in the absorption spectrum of the complex upon addition of DNA are monitored. nih.gov A decrease in molar absorptivity (hypochromism) and a red-shift in the absorption maximum are often indicative of intercalative binding. nih.gov Fluorescence spectroscopy is also widely used, particularly for luminescent complexes like those of Ru(II) and Os(II), where an enhancement in emission intensity upon DNA binding can be observed, acting as a "light-switch" effect. nih.govchalmers.se These spectroscopic titrations allow for the calculation of key parameters, such as the intrinsic binding constant (Kb), which quantifies the strength of the interaction.
Future Research Directions and Perspectives
Development of More Sustainable and Greener Synthetic Routes
Traditional chemical syntheses are often characterized by the use of harsh reagents, generation of significant waste, and high energy consumption. The future of chemical manufacturing, however, lies in the adoption of green chemistry principles. For Methyl 3-(3-pyridyl)propionate, this translates into developing synthetic pathways that are not only efficient but also environmentally benign.
Future research will likely focus on several key areas to achieve this. One promising avenue is the exploration of biocatalysis , employing enzymes to catalyze the synthesis. This could involve the enzymatic esterification of 3-Pyridinepropionic acid or the bio-reduction of a suitable precursor. Biocatalysts operate under mild conditions and exhibit high selectivity, significantly reducing energy consumption and by-product formation.
Another area of interest is the application of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields and purity. mdpi.comacs.org This technology can also enhance safety when dealing with hazardous intermediates and allows for easier scalability. The development of a continuous flow process for the synthesis of this compound could represent a significant step towards its large-scale, sustainable production.
Furthermore, mechanochemistry , which utilizes mechanical force to induce chemical reactions, presents a solvent-free alternative to traditional synthesis. rsc.org Investigating mechanochemical routes, for instance, by grinding a mixture of 3-Pyridinepropionic acid and a methylating agent with a suitable catalyst, could lead to a highly efficient and environmentally friendly synthesis.
The table below outlines potential greener synthetic strategies and their advantages compared to conventional methods.
| Green Synthetic Strategy | Potential Reaction | Key Advantages |
| Biocatalysis | Enzymatic esterification of 3-Pyridinepropionic acid | High selectivity, mild reaction conditions, reduced waste. |
| Flow Chemistry | Continuous hydrogenation of Methyl 3-(3-pyridyl)acrylate | Enhanced safety, improved yield and purity, scalability. mdpi.comacs.org |
| Mechanochemistry | Solvent-free grinding of reactants | Reduced solvent waste, potential for new reaction pathways. rsc.org |
| Use of Green Solvents | Synthesis in ionic liquids or supercritical fluids | Reduced environmental impact, potential for catalyst recycling. |
Advanced Understanding of Reaction Mechanisms through In-Situ Spectroscopy
A deep understanding of reaction mechanisms is paramount for optimizing synthetic processes. In-situ spectroscopic techniques, which allow for the real-time monitoring of a reaction as it proceeds, are powerful tools for gaining mechanistic insights. thermofisher.com For the synthesis of this compound, techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable. thermofisher.comnih.govresearchgate.netresearchgate.net
Future research in this area would involve setting up reactions in a spectroscopic cell, allowing for the continuous collection of data. For example, in the esterification of 3-Pyridinepropionic acid, in-situ FTIR could be used to monitor the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch, providing kinetic data on the reaction rate. researchgate.netmdpi.com Similarly, in-situ NMR could track the changes in the chemical shifts of the protons and carbons of the reactants, intermediates, and products, offering a detailed picture of the reaction pathway. thermofisher.com
This data can be used to:
Identify and characterize transient intermediates.
Determine the rate-determining step of the reaction.
Elucidate the role of the catalyst.
Optimize reaction conditions for maximum yield and minimum by-product formation.
The insights gained from these studies would be instrumental in the rational design of more efficient and selective synthetic routes to this compound.
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. advancechemjournal.com These technologies can analyze vast datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even design novel synthetic routes. synthiaonline.comsigmaaldrich.comyoutube.comsynthiaonline.com
For this compound, AI and ML could be applied in several ways. Retrosynthesis software , which uses AI to work backward from a target molecule to identify potential starting materials and reaction pathways, could be employed to discover novel and more efficient syntheses. synthiaonline.comsigmaaldrich.comyoutube.comsynthiaonline.com By inputting the structure of this compound, these programs could generate a range of possible synthetic routes, some of which may not have been considered by human chemists. advancechemjournal.com
Furthermore, ML algorithms could be trained on experimental data to build predictive models for the synthesis of this compound. These models could predict the reaction yield and selectivity based on a given set of reaction parameters, such as temperature, solvent, and catalyst. This would allow for the in-silico optimization of the reaction, reducing the need for time-consuming and resource-intensive laboratory experiments.
The integration of AI and ML into the research and development process for this compound has the potential to significantly accelerate the discovery of new and improved synthetic methods.
Exploration of Novel Catalytic Systems for Derivatization
The functionalization of the pyridine (B92270) ring is a key area of research in organic chemistry, as it allows for the modification of the properties of pyridine-containing molecules. researchgate.netrsc.orgnih.gov For this compound, the development of novel catalytic systems for the derivatization of its pyridine ring could open up new avenues for its application.
A major focus of current research is on C-H functionalization , which involves the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. researchgate.netrsc.orgnih.govnih.govbeilstein-journals.orgrsc.org This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. The development of catalysts that can selectively functionalize the C-H bonds at different positions on the pyridine ring of this compound would be a significant advancement. For example, a catalyst that could selectively introduce a substituent at the C-2 or C-6 position would lead to a new family of derivatives with potentially different biological or material properties.
The table below summarizes some potential catalytic derivatization reactions for this compound.
| Reaction Type | Target Position on Pyridine Ring | Potential Catalyst | Resulting Derivative |
| C-H Arylation | C-2, C-4, C-6 | Palladium or Rhodium complexes | Aryl-substituted this compound |
| C-H Alkylation | C-2, C-4, C-6 | Iridium or Nickel complexes | Alkyl-substituted this compound |
| C-H Borylation | C-2, C-4 | Iridium complexes | Borylated this compound |
The exploration of these and other novel catalytic systems will undoubtedly lead to the synthesis of a wide range of new this compound derivatives with tailored properties for various applications.
Design of New Functional Materials incorporating the Pyridylpropionate Scaffold
The unique structural features of the pyridylpropionate scaffold make it an attractive building block for the design of new functional materials. The pyridine nitrogen can act as a ligand for metal ions, while the propionate (B1217596) ester group can be hydrolyzed to a carboxylic acid, which can also coordinate to metals or participate in hydrogen bonding. sigmaaldrich.comchemicalbook.com
One area of significant potential is the use of 3-Pyridinepropionic acid (the hydrolyzed form of this compound) as a linker in the synthesis of metal-organic frameworks (MOFs) . figshare.com MOFs are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. By carefully selecting the metal ions and the organic linkers, it is possible to create MOFs with tailored pore sizes and functionalities. The use of 3-Pyridinepropionic acid as a linker could lead to the formation of novel MOFs with interesting properties arising from the presence of the pyridine ring within the framework.
Another promising direction is the incorporation of the pyridylpropionate scaffold into polymers . This could be achieved by polymerizing a derivative of this compound or by grafting it onto an existing polymer backbone. The resulting polymers could exhibit a range of interesting properties, such as metal-coordinating abilities, pH-responsiveness, or self-assembly behavior. These materials could find applications in areas such as drug delivery, sensing, and catalysis.
The design and synthesis of these and other new functional materials based on the pyridylpropionate scaffold represent a fertile ground for future research, with the potential for significant scientific and technological impact.
Q & A
Q. What are the established synthetic methodologies for Methyl 3-(3-pyridyl)propionate, and how can reaction yields be optimized?
this compound is synthesized via esterification of 3-(3-pyridyl)propionic acid with methanol under acidic conditions (e.g., HCl catalysis). Key steps include refluxing the reactants in anhydrous methanol, followed by neutralization and solvent removal. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Optimizing stoichiometry (1:5 molar ratio of acid to methanol) and reaction time (6–8 hours) improves yields (>85%). Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>98%) and NMR spectroscopy .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H NMR : Pyridyl protons resonate at δ 8.4–8.6 ppm; methyl ester protons appear as a singlet at δ 3.6 ppm.
- ¹³C NMR : Ester carbonyl at ~170 ppm, pyridyl carbons between 120–150 ppm.
- FT-IR : C=O stretch at ~1720 cm⁻¹, pyridyl ring vibrations at ~1600 cm⁻¹.
- HPLC : C18 column with acetonitrile/water gradient (retention time ~8.2 min) for purity assessment. Mass spectrometry (ESI-MS) confirms molecular weight ([M+H]⁺ at m/z 180.1). Cross-validation with elemental analysis ensures structural integrity .
Q. What safety protocols are mandated for handling this compound in laboratory settings?
- PPE : Gloves, goggles, and lab coats must be worn; operations should occur in a fume hood.
- Exposure Mitigation : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers.
- Waste Disposal : Segregate waste and transfer to licensed hazardous waste facilities. Neutralize acidic residues before disposal .
Advanced Research Questions
Q. How does this compound act as a ligand in transition metal coordination chemistry?
The pyridyl group in this compound coordinates to metal centers (e.g., Cu²⁺) via its nitrogen atom. In the complex [Cu(en)₂(H₂O)₂][3-(3-pyridyl)propionate]₂·2H₂O, the ligand forms a distorted octahedral geometry around Cu²⁺. Synthesis involves mixing aqueous Cu(NO₃)₂ with the ligand and ethylenediamine (en) at 60°C. X-ray crystallography reveals Cu–N bond lengths of ~2.0 Å and Jahn-Teller distortion in axial positions. UV-Vis spectroscopy (λ ~600 nm, d-d transitions) and cyclic voltammetry confirm metal-ligand interactions .
Q. How can researchers resolve discrepancies in reported biological activities of structurally analogous esters?
Contradictions in biological data (e.g., nitrification inhibition efficacy) arise from variations in assay conditions (pH, temperature) or compound purity. To address this:
- Standardize bioassays (e.g., soil nitrification tests with controlled ammonium levels).
- Use HPLC-purified samples (>99%) and validate activity via dose-response curves (IC₅₀ values).
- Compare with structurally similar compounds (e.g., Methyl 3-(4-hydroxyphenyl)propionate, a known nitrification inhibitor ). Molecular docking studies predict binding affinities to target enzymes (e.g., ammonia monooxygenase) to rationalize activity differences .
Q. What methodologies are employed to analyze hydrogen-bonding networks in this compound-containing crystalline complexes?
Single-crystal X-ray diffraction reveals hydrogen-bonding motifs. For example, in [Cu(en)₂(H₂O)₂][3-(3-pyridyl)propionate]₂·2H₂O:
- O–H···O bonds between coordinated water and carboxylate oxygen (2.7–2.9 Å).
- N–H···O interactions between ethylenediamine NH₂ and carboxylate groups, forming R₁²(4) and R₂²(8) ring motifs. Hirshfeld surface analysis quantifies intermolecular interactions, while DFT calculations (B3LYP/6-311+G*) model bond energetics. Thermal stability is assessed via TGA-DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
